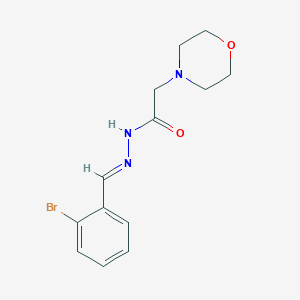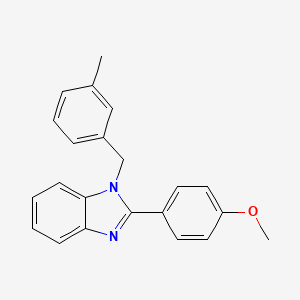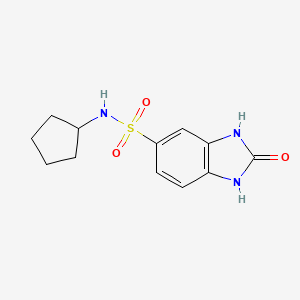![molecular formula C21H23N5O B5530722 N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5530722.png)
N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of chemicals that includes pyridines, pyrimidines, and naphthamides, which are known for their diverse biological activities and applications in pharmaceuticals and materials science. These compounds often exhibit interesting chemical reactions, physical properties, and chemical properties, which can be exploited for various purposes.
Synthesis Analysis
Synthesis of similar compounds often involves multi-step chemical reactions, starting from basic building blocks like naphthols, pyridines, and pyrimidines. A common approach might include coupling reactions, nucleophilic substitutions, and condensation reactions. For instance, compounds like pyrido[2,3-d]pyrimidines and 1,8-naphthyridines can be synthesized through reactions involving 2-aminopyridines, aldehydes, and ketones in the presence of catalysts (Anary‐Abbasinejad, Akhavan, & Hassanabadi, 2009).
Molecular Structure Analysis
The molecular structure of compounds related to the one often features complex aromatic systems with multiple ring structures, such as pyrido[2,3-b]pyridines, which are synthesized through one-pot multi-component processes (Schramm, Dediu, Oeser, & Müller, 2006). These structures can be characterized using X-ray crystallography, NMR spectroscopy, and other analytical techniques to determine their precise configurations.
Chemical Reactions and Properties
Compounds within this class can undergo various chemical reactions, including nucleophilic substitution, cycloaddition, and rearrangement reactions. They exhibit a range of chemical properties, such as reactivity towards different reagents, which can be used to introduce various functional groups or to synthesize complex heterocyclic compounds (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
Mechanism of Action
properties
IUPAC Name |
N-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c27-21(18-8-7-16-5-1-2-6-17(16)13-18)23-10-9-22-19-14-20(25-15-24-19)26-11-3-4-12-26/h1-2,5-8,13-15H,3-4,9-12H2,(H,23,27)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLDMWFEYWEZKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl-4-[(4-methyl-1-piperidinyl)methyl]-2H-chromen-2-one](/img/structure/B5530657.png)

![1-[(4-fluorophenyl)sulfonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5530667.png)
![N-(4-fluorophenyl)-2-{3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-indol-1-yl}acetamide](/img/structure/B5530683.png)

![N-{4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide](/img/structure/B5530689.png)
![(3S)-1-[(5-chloro-7-methoxy-1-benzofuran-2-yl)carbonyl]-N,N-dimethylazepan-3-amine](/img/structure/B5530692.png)

![ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5530715.png)

![1-[1-(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5530730.png)
![N-(4-isopropylphenyl)-N'-[1-methyl-2-(1-piperidinyl)ethyl]thiourea](/img/structure/B5530747.png)
![7-(3-nitrophenyl)-1,6-diazabicyclo[4.1.0]heptane](/img/structure/B5530760.png)
